3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid
Overview
Description
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid is a chemical compound with the CAS Number: 901926-70-3 . It has a molecular weight of 257.17 . The IUPAC name for this compound is 3-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxylic acid . It is a powder at room temperature .
Synthesis Analysis
The synthesis of isoxazole derivatives, including this compound, has been described in several reviews . The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound has a melting point of 192-195°C .Scientific Research Applications
Structural Analysis and Synthesis
- The structure of similar compounds like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been determined experimentally and through quantum-chemical calculations. These compounds are important for understanding the chemical behavior and synthesis of related compounds (Shtabova et al., 2005).
- A study on the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic amino acids demonstrates the relevance of trifluoromethylated compounds in the synthesis of complex amino acids (Burger et al., 2006).
Chemical Transformations and Derivatives
- Research on 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a related compound, provides insight into the chemical transformations and potential derivatives that can be generated from similar structures (Liu et al., 2015).
- The study of ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds contributes to the knowledge of using similar compounds for the preparation of biologically active compounds (Ferrini et al., 2015).
Pharmaceutical Research
- A series of 1,4-disubstituted 1,2,3-triazole derivatives derived from similar compounds were synthesized and evaluated as potential antimicrobial agents. This highlights the relevance of such compounds in pharmaceutical research (Jadhav et al., 2017).
Safety and Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid involves lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction enhances the compound’s potency toward its target, the reverse transcriptase enzyme .
Biochemical Pathways
The compound’s interaction with the reverse transcriptase enzyme suggests it may influence pathways related to viral replication .
Result of Action
The compound’s interaction with the reverse transcriptase enzyme suggests it may inhibit the enzyme’s activity, potentially impeding viral replication .
Biochemical Analysis
Biochemical Properties
3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s ability to form strong interactions with active sites of enzymes, potentially inhibiting or modulating their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, thereby influencing cellular redox states .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can impact various cellular functions, including proliferation, apoptosis, and differentiation . Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression profiles, further affecting cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s binding affinity to enzyme active sites, leading to inhibition or activation of enzymatic activity. This interaction can result in the stabilization of enzyme-substrate complexes or the disruption of enzyme function. Furthermore, the compound can influence gene expression by binding to regulatory regions of DNA or interacting with transcription factors, thereby modulating transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light or extreme pH conditions can lead to degradation, potentially altering its biochemical properties and efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, the trifluoromethyl group can affect the compound’s metabolic stability, influencing its half-life and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Binding proteins can also sequester the compound, affecting its distribution and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles or compartments through post-translational modifications or targeting signals. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interaction with specific biomolecules, modulating its biochemical effects.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICSYMYKLPSQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.